molecular formula C12H14N2O B4893668 1-(1-allyl-1H-benzo[d]imidazol-2-yl)ethanol

1-(1-allyl-1H-benzo[d]imidazol-2-yl)ethanol

Cat. No.: B4893668
M. Wt: 202.25 g/mol
InChI Key: WILMIIQJYNQBSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Allyl-1H-benzo[d]imidazol-2-yl)ethanol is a compound that features an imidazole ring fused with a benzene ring, an allyl group, and an ethanol moiety. Imidazole derivatives are known for their broad range of biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-allyl-1H-benzo[d]imidazol-2-yl)ethanol typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. Catalysts such as nickel or palladium may be used to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Allyl-1H-benzo[d]imidazol-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form a ketone or aldehyde.

    Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.

    Substitution: The allyl group can participate in substitution reactions, often leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different biological activities .

Scientific Research Applications

1-(1-Allyl-1H-benzo[d]imidazol-2-yl)ethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(1-allyl-1H-benzo[d]imidazol-2-yl)ethanol involves its interaction with various molecular targets:

Comparison with Similar Compounds

    1-(1H-benzo[d]imidazol-2-yl)ethanol: Lacks the allyl group, which may result in different biological activities.

    1-(1-allyl-1H-benzo[d]imidazol-2-yl)methanol: Similar structure but with a methanol moiety instead of ethanol.

Uniqueness: 1-(1-Allyl-1H-benzo[d]imidazol-2-yl)ethanol is unique due to its combination of the allyl group and ethanol moiety, which may confer distinct chemical and biological properties .

Properties

IUPAC Name

1-(1-prop-2-enylbenzimidazol-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-3-8-14-11-7-5-4-6-10(11)13-12(14)9(2)15/h3-7,9,15H,1,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILMIIQJYNQBSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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